molecular formula C14H13BBrFO3 B1284260 3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid CAS No. 849062-41-5

3-Bromo-2-(4'-fluorobenzyloxy)-5-methylphenylboronic acid

Cat. No.: B1284260
CAS No.: 849062-41-5
M. Wt: 338.97 g/mol
InChI Key: PMGXFVHJKMZADN-UHFFFAOYSA-N
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Description

3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative with the molecular formula C13H11BBrFO3. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Scientific Research Applications

3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid is not specified in the literature. The mechanisms of action of boronic acids in general depend on their specific chemical structure and the biological system in which they are used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid typically involves the following steps:

    Benzyloxy Substitution: The attachment of a 4’-fluorobenzyloxy group to the phenyl ring.

    Boronic Acid Formation: The conversion of the phenyl ring into a boronic acid derivative.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones.

    Reduction: Formation of corresponding alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(4’-fluorobenzyloxy)phenylboronic acid: Lacks the methyl group present in 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid.

    2-(4’-Fluorobenzyloxy)-5-methylphenylboronic acid: Lacks the bromine atom.

    3-Bromo-5-methylphenylboronic acid: Lacks the 4’-fluorobenzyloxy group.

Uniqueness

The presence of both the bromine atom and the 4’-fluorobenzyloxy group in 3-Bromo-2-(4’-fluorobenzyloxy)-5-methylphenylboronic acid imparts unique reactivity and properties, making it distinct from other similar compounds .

Properties

IUPAC Name

[3-bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBrFO3/c1-9-6-12(15(18)19)14(13(16)7-9)20-8-10-2-4-11(17)5-3-10/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGXFVHJKMZADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=C(C=C2)F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584495
Record name {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-41-5
Record name B-[3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Bromo-2-[(4-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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